Ziconotide

Description

Properties

IUPAC Name |

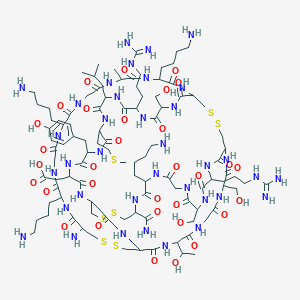

2-[(1R,4S,7S,13S,16R,21R,24S,27S,30S,33S,36S,39S,42R,45S,48S,54S,60S,63R,68R,71S,77S)-63-amino-13,45,54,60-tetrakis(4-aminobutyl)-4,36-bis(3-carbamimidamidopropyl)-16-carbamoyl-71-[(1R)-1-hydroxyethyl]-7,39,77-tris(hydroxymethyl)-27-[(4-hydroxyphenyl)methyl]-48-methyl-33-(2-methylpropyl)-30-(2-methylsulfanylethyl)-2,5,8,11,14,23,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,85-tetracosaoxo-18,19,65,66,81,82-hexathia-3,6,9,12,15,22,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,84-tetracosazatricyclo[40.37.4.221,68]pentaoctacontan-24-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C102H172N36O32S7/c1-50(2)34-63-91(161)127-62(26-33-171-5)90(160)129-64(35-53-22-24-54(143)25-23-53)92(162)130-65(36-78(148)149)93(163)135-72-48-175-173-45-69(80(108)150)133-86(156)58(18-8-12-29-105)121-76(146)39-117-85(155)66(41-139)131-88(158)61(21-15-32-114-102(111)112)126-96(166)70-46-176-177-47-71(97(167)132-68(43-141)95(165)125-60(87(157)128-63)20-14-31-113-101(109)110)134-89(159)59(19-9-13-30-106)123-81(151)51(3)119-74(144)37-115-83(153)56(16-6-10-27-103)120-75(145)38-116-84(154)57(17-7-11-28-104)124-82(152)55(107)44-172-174-49-73(137-98(72)168)99(169)138-79(52(4)142)100(170)118-40-77(147)122-67(42-140)94(164)136-70/h22-25,50-52,55-73,79,139-143H,6-21,26-49,103-107H2,1-5H3,(H2,108,150)(H,115,153)(H,116,154)(H,117,155)(H,118,170)(H,119,144)(H,120,145)(H,121,146)(H,122,147)(H,123,151)(H,124,152)(H,125,165)(H,126,166)(H,127,161)(H,128,157)(H,129,160)(H,130,162)(H,131,158)(H,132,167)(H,133,156)(H,134,159)(H,135,163)(H,136,164)(H,137,168)(H,138,169)(H,148,149)(H4,109,110,113)(H4,111,112,114)/t51-,52+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,79-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKIMPVREBSLAJ-QTBYCLKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC(C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(CSSCC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)NC(C(=O)NCC(=O)NC(C(=O)N3)CO)C(C)O)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C(=O)N[C@H](C(=O)N[C@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCCN)CCCCN)N)C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N3)CO)[C@@H](C)O)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC2=O)CO)CCCNC(=N)N)CC(C)C)CCSC)CC4=CC=C(C=C4)O)CC(=O)O)C(=O)N)CCCCN)CO)CCCNC(=N)N)CCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C102H172N36O32S7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883174 | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2639.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Freely soluble in water and is practically insoluble in methyl tert-butyl ether | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

107452-89-1 | |

| Record name | Ziconotide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107452891 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ziconotide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06283 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ziconotide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 107452-89-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZICONOTIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7609 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Ziconotide's Mechanism of Action: A Technical Guide to N-type Calcium Channel Blockade

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic peptide equivalent of ω-conotoxin MVIIA from the marine snail Conus magus, represents a unique class of non-opioid analgesics.[1][2] Its therapeutic efficacy in managing severe chronic pain stems from its highly potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanism of this compound, focusing on its interaction with N-type calcium channels, the resultant downstream effects on neurotransmitter release, and the experimental methodologies used to elucidate these actions.

Core Mechanism: Selective Blockade of N-type Calcium Channels

This compound exerts its analgesic effect by binding directly to the alpha 1B subunit of N-type calcium channels, which are predominantly located on the presynaptic terminals of nociceptive neurons in the dorsal horn of the spinal cord.[4][5] This binding physically occludes the channel pore, preventing the influx of calcium ions that is essential for the release of neurotransmitters.[3][6] The interaction is characterized by high affinity and selectivity, distinguishing this compound's action from other calcium channel blockers.[1]

Molecular Interaction and Binding Site

Structural studies have revealed that this compound binds to a specific site on the external pore loop of the CaV2.2 channel.[7] This interaction is reversible and highly dependent on the three-dimensional conformation of the peptide, which is stabilized by three disulfide bonds.[7][8] The binding of this compound to the N-type calcium channel effectively locks the channel in a closed state, thereby inhibiting the propagation of the pain signal.[6]

Quantitative Analysis of this compound's Interaction with N-type Calcium Channels

The potency and selectivity of this compound have been quantified through various in vitro and cellular assays. The following tables summarize key quantitative data from radioligand binding assays and electrophysiological studies.

| Parameter | Value | Cell/Tissue Preparation | Reference |

| Binding Affinity (Kd) | |||

| 4.8 x 10⁻⁸ M | Human CaV2.2 | [9] | |

| 10 pM | Rat brain synaptosomes | [1] | |

| Inhibitory Concentration (IC₅₀) | |||

| 59 nM | N-type calcium currents in rat dorsal root ganglion neurons | [10] | |

| 1.3 nM | K⁺-evoked Ca²⁺ influx in IMR32 cells | [1] |

Table 1: Binding Affinity and Inhibitory Concentration of this compound. This table summarizes the dissociation constant (Kd) and half-maximal inhibitory concentration (IC50) values of this compound for N-type calcium channels from various experimental systems.

Downstream Signaling: Inhibition of Neurotransmitter Release

The primary consequence of N-type calcium channel blockade by this compound is the inhibition of the release of key pro-nociceptive neurotransmitters from primary afferent nerve terminals.[3][6] This includes glutamate, substance P, and calcitonin gene-related peptide (CGRP), all of which play a crucial role in the transmission and modulation of pain signals within the spinal cord.[3][7] By preventing the release of these excitatory neurotransmitters, this compound effectively dampens the communication between primary and secondary sensory neurons, leading to its potent analgesic effect.[4]

Experimental Protocols

The following sections detail the key experimental methodologies used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Kd) of this compound to N-type calcium channels.

1. Membrane Preparation:

-

Homogenize rat brain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) containing protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at high speed to pellet the membranes.

-

Resuspend the membrane pellet in a suitable buffer.

2. Binding Reaction:

-

Incubate the membrane preparation with varying concentrations of radiolabeled this compound (e.g., ¹²⁵I-ω-conotoxin MVIIA).

-

To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled this compound.

-

Incubate at a specific temperature (e.g., 4°C) for a defined period to reach equilibrium.

3. Separation of Bound and Free Ligand:

-

Rapidly filter the incubation mixture through glass fiber filters to separate membrane-bound radioligand from the free radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioactivity.

4. Quantification:

-

Measure the radioactivity retained on the filters using a gamma counter.

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

Analyze the data using Scatchard analysis or non-linear regression to determine the Kd and Bmax (maximum number of binding sites).

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to measure the inhibitory effect of this compound on N-type calcium channel currents.

1. Cell Preparation:

-

Culture cells expressing N-type calcium channels (e.g., dorsal root ganglion neurons or a stable cell line).

-

Place a coverslip with adherent cells onto the stage of an inverted microscope.

2. Pipette Preparation:

-

Fabricate glass micropipettes with a tip resistance of 2-5 MΩ using a pipette puller.

-

Fill the pipette with an internal solution containing ions that mimic the intracellular environment and a calcium chelator.

3. Seal Formation and Whole-Cell Configuration:

-

Approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration.

4. Voltage-Clamp Recording:

-

Clamp the cell membrane potential at a holding potential where N-type channels are closed (e.g., -80 mV).

-

Apply depolarizing voltage steps to activate the N-type calcium channels and record the resulting inward calcium currents.

5. Drug Application:

-

Perfuse the cell with an external solution containing a known concentration of this compound.

-

Record the calcium currents in the presence of this compound.

6. Data Analysis:

-

Measure the peak amplitude of the calcium currents before and after this compound application.

-

Construct a dose-response curve by testing a range of this compound concentrations to determine the IC₅₀ value.

Measurement of Neurotransmitter Release

This protocol outlines a method to quantify the inhibition of substance P or CGRP release from spinal cord tissue.

1. Tissue Preparation:

-

Dissect the spinal cord from a rodent and prepare transverse slices.

-

Pre-incubate the slices in oxygenated artificial cerebrospinal fluid (aCSF).

2. Stimulation and Sample Collection:

-

Stimulate the slices with a depolarizing agent (e.g., high potassium concentration) to induce neurotransmitter release.

-

Collect the superfusate at baseline and during stimulation in the absence and presence of this compound.

3. Quantification of Neurotransmitters:

-

Measure the concentration of substance P or CGRP in the collected samples using a sensitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).

4. Data Analysis:

-

Compare the amount of neurotransmitter released in the presence of this compound to the control condition to determine the percentage of inhibition.

Conclusion

This compound's mechanism of action, centered on the potent and selective blockade of N-type voltage-gated calcium channels, provides a powerful and non-opioid approach to the management of severe chronic pain. Its ability to inhibit the release of key pro-nociceptive neurotransmitters in the spinal cord underscores its targeted therapeutic effect. The experimental protocols detailed in this guide are fundamental to the ongoing research and development of novel analgesics that target this critical pathway. A thorough understanding of these methodologies is essential for professionals in the fields of neuroscience and drug discovery.

References

- 1. Regulation of Spinal Substance P Release by Intrathecal Calcium Channel Blockade - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]

- 6. preprints.org [preprints.org]

- 7. This compound, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Patch Clamp Protocol [labome.com]

- 9. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 10. researchgate.net [researchgate.net]

The Electrophysiological Landscape of Ziconotide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide (Prialt®), a synthetic equivalent of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, represents a unique class of non-opioid analgesics.[1][2][3] Its therapeutic efficacy in managing severe and chronic pain stems from its highly specific interaction with the neuronal machinery that governs pain signal transmission.[1][4] This technical guide provides a comprehensive overview of the electrophysiological effects of this compound on neurons, detailing its mechanism of action, impact on ion channels, and modulation of synaptic activity. The content herein is intended to serve as a detailed resource for researchers, scientists, and professionals involved in pain research and the development of novel analgesic therapies.

Core Mechanism of Action: Selective Blockade of N-type Calcium Channels

This compound exerts its primary effect through the potent and selective blockade of N-type (CaV2.2) voltage-gated calcium channels.[1][2][5] These channels are densely expressed on the presynaptic terminals of primary nociceptive afferent neurons within the dorsal horn of the spinal cord.[5][6] By binding to the α1B subunit of the N-type calcium channel, this compound physically occludes the channel pore, thereby preventing the influx of calcium ions that is essential for the release of neurotransmitters.[1][4]

This targeted action at the presynaptic level is the cornerstone of this compound's analgesic effect. It effectively reduces the release of key pro-nociceptive neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP), into the synaptic cleft.[4] This interruption of the pain signaling cascade at the spinal level prevents the transmission of nociceptive information to higher brain centers.[1][3]

Quantitative Electrophysiological Effects of this compound

The following tables summarize key quantitative data from in vitro studies, providing a comparative overview of this compound's potency and efficacy across different experimental paradigms.

Table 1: Inhibition of N-type Calcium Currents by this compound

| Preparation | Cell Type | Method | This compound Concentration | % Inhibition of Total Ca2+ Current | IC50 | Reference |

| Native | Human Neuroblastoma (IMR32) | Electrophysiology | 10 nM | 42% | - | (Fox 1995)[1] |

| Native | Rat Superior Cervical Ganglion Neurons | Electrophysiology | - | 90% (max) | 32 nM | (Sanger et al 2000)[1] |

| Native | Rat Hippocampal Neurons | Electrophysiology | 3 µM | 30% | - | (Wen et al 2005)[1] |

| Recombinant | Human α1B in HEK cells | Electrophysiology | 100 nM | 92% | - | (Bleakman et al 1995)[1] |

| Recombinant | Rat α1B in HEK cells | Electrophysiology | - | - | 72 nM | (Sanger et al 2000)[1] |

| Recombinant | Rat α1B in Xenopus oocytes | Electrophysiology | - | - | 0.4–11 nM* | (Lewis et al 2000)[1] |

Note: IC50 varied depending on the α1B splice variant and the presence or absence of the β3 subunit.

Table 2: Inhibition of Neurotransmitter Release by this compound

| Neurotransmitter | Preparation | IC50 | Reference |

| Norepinephrine | Rat Hippocampus | ~0.5 nM | (Newcomb et al 1995)[1] |

| Norepinephrine | Rat Hippocampus | 5.5 nM | (Wang et al 1998)[1] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's electrophysiological effects.

Whole-Cell Patch-Clamp Recording of N-type Calcium Currents

This protocol is adapted for recording N-type calcium currents from cultured neurons to assess the inhibitory effects of this compound.

1. Cell Preparation:

-

Culture dorsal root ganglion (DRG) neurons or other neuronal cell lines (e.g., IMR32) on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).

-

Maintain cultures in a humidified incubator at 37°C and 5% CO2.

-

Use neurons for recording 24-48 hours after plating.

2. Solutions:

-

External Solution (in mM): 140 tetraethylammonium chloride (TEA-Cl), 10 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with TEA-OH and osmolarity to ~320 mOsm.

-

Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with CsOH and osmolarity to ~300 mOsm.

3. Recording Procedure:

-

Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with the external solution at a rate of 1-2 mL/min.

-

Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

-

Approach a target neuron with the patch pipette and establish a gigaohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the membrane potential at a holding potential of -80 mV.

-

Evoke calcium currents by applying depolarizing voltage steps (e.g., to 0 mV for 50 ms).

-

Record baseline calcium currents in the absence of this compound.

-

Apply this compound at various concentrations to the external solution and record the resulting inhibition of the calcium currents.

In Vivo Electrophysiology of Dorsal Horn Neurons

This protocol describes the in vivo recording of dorsal horn neuron activity in an anesthetized rodent model of pain to assess the effects of intrathecally administered this compound.

1. Animal Preparation:

-

Anesthetize a rodent (e.g., Sprague-Dawley rat) with an appropriate anesthetic (e.g., isoflurane or urethane).

-

Perform a laminectomy at the lumbar level to expose the spinal cord.

-

Secure the animal in a stereotaxic frame to ensure stability.

-

Maintain the animal's body temperature at 37°C using a heating pad.

2. Intrathecal Catheterization:

-

Insert a fine intrathecal catheter and advance it to the lumbar enlargement of the spinal cord for drug delivery.

3. Recording Procedure:

-

Use a glass-insulated tungsten microelectrode (1-2 MΩ impedance) to record extracellular single-unit activity of dorsal horn neurons.

-

Advance the microelectrode into the dorsal horn using a microdrive.

-

Identify wide-dynamic-range (WDR) neurons by their responses to both innocuous (brush) and noxious (pinch) mechanical stimulation of their receptive fields on the hind paw.

-

Record the spontaneous and evoked firing activity of the identified neuron.

-

Administer this compound intrathecally via the pre-implanted catheter.

-

Continuously record the neuronal activity to assess the effect of this compound on spontaneous firing and evoked responses.

Calcium Imaging of Dorsal Root Ganglion Neurons

This protocol outlines the use of calcium imaging to measure changes in intracellular calcium in cultured DRG neurons in response to depolarization and the modulatory effect of this compound.

1. Cell Preparation and Dye Loading:

-

Culture DRG neurons on glass-bottom dishes.

-

Load the neurons with a calcium-sensitive dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a solution containing the dye for 30-45 minutes at 37°C.

-

Wash the cells with a physiological saline solution to remove excess dye.

2. Imaging Procedure:

-

Mount the dish on the stage of a fluorescence microscope equipped with a calcium imaging system.

-

Continuously perfuse the cells with a physiological saline solution.

-

Establish a baseline fluorescence level.

-

Induce depolarization and subsequent calcium influx by applying a high-potassium solution.

-

Record the change in fluorescence intensity, which corresponds to the increase in intracellular calcium.

-

After a washout period, pre-incubate the neurons with this compound.

-

Re-apply the high-potassium solution in the presence of this compound and record the change in fluorescence to determine the inhibitory effect of this compound on calcium influx.

Conclusion

The electrophysiological profile of this compound is characterized by its potent and selective blockade of N-type voltage-gated calcium channels. This mechanism effectively inhibits the release of pro-nociceptive neurotransmitters at the presynaptic terminals of primary afferent neurons in the spinal cord, thereby attenuating the transmission of pain signals. The quantitative data and experimental protocols presented in this guide provide a detailed framework for understanding and further investigating the neuronal effects of this compound. This knowledge is crucial for the ongoing development of novel and targeted analgesic therapies for the management of severe chronic pain.

References

- 1. Calcium imaging in human dorsal root ganglia neurons [protocols.io]

- 2. mdpi.com [mdpi.com]

- 3. Calcium Signaling in Intact Dorsal Root Ganglia: New Observations and the Effect of Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for patch clamp recording and calcium imaging of neurons in the intact dorsal root ganglion in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Methods for Quantifying Neurotransmitter Dynamics in the Living Brain With PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]

Ziconotide's Interaction with N-Type Calcium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding affinity and kinetics of ziconotide to N-type (Cav2.2) voltage-gated calcium channels. The information presented herein is intended to serve as a core resource for researchers, scientists, and professionals involved in drug development and neuroscience.

This compound, a synthetic form of the ω-conotoxin MVIIA peptide from the venom of the marine cone snail Conus magus, is a potent and selective blocker of N-type calcium channels.[1][2] This specific interaction is the foundation of its therapeutic effect as a non-opioid analgesic for severe chronic pain.[1][2] Understanding the precise nature of this compound's binding affinity and kinetics is crucial for the development of novel analgesics with improved therapeutic profiles.

Quantitative Analysis of this compound Binding

The binding of this compound to N-type calcium channels is characterized by high affinity and specificity.[1] Radioligand binding assays and electrophysiological studies have been instrumental in quantifying these interactions. The following tables summarize the key quantitative data available in the scientific literature.

| Parameter | Value | Species/System | Reference |

| Dissociation Constant (Kd) | 4.8 x 10-8 M | Human Cav2.2 | [3] |

| Not specified | Rat Brain Membranes | [1] | |

| Inhibitory Concentration (IC50) | 0.7–1.8 nM | Human Cav2.2 | [4] |

| 0.67–208 nM | Cav2.2/CACNA1B channels |

Table 1: Binding Affinity of this compound to N-Type Calcium Channels

| Parameter | Value | Method | Reference |

| Association Rate (kon) | Data not available | ||

| Dissociation Rate (koff) | Data not available | ||

| Binding Characteristics | Rapid and Reversible | Radioligand Binding | [1] |

Table 2: Binding Kinetics of this compound to N-Type Calcium Channels

Experimental Protocols

A detailed understanding of the methodologies used to characterize the interaction between this compound and N-type calcium channels is essential for replicating and building upon existing research.

Radioligand Binding Assay

This protocol provides a representative method for determining the binding affinity of this compound to N-type calcium channels in rat brain synaptosomes using a radiolabeled ligand, such as 125I-ω-conotoxin GVIA, in a competitive binding assay.

1. Preparation of Synaptosomal Membranes:

-

Homogenize fresh or frozen rat brains in a cold lysis buffer (e.g., 50mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at a low speed to remove large debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the synaptosomal membranes.

-

Wash the pellet with fresh buffer and resuspend it in the assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

2. Competitive Binding Assay:

-

In a 96-well plate, combine the synaptosomal membrane preparation with a fixed concentration of radiolabeled ω-conotoxin GVIA.

-

Add varying concentrations of unlabeled this compound to the wells to compete for binding to the N-type calcium channels.

-

To determine non-specific binding, add a high concentration of unlabeled ω-conotoxin GVIA to a separate set of wells.

-

Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.

-

Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

4. Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.

-

Plot the specific binding as a function of the this compound concentration.

-

Fit the data to a one-site competition model to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines a method for measuring the inhibitory effect of this compound on N-type calcium channel currents in cultured dorsal root ganglion (DRG) neurons, which endogenously express Cav2.2 channels.[5][6]

1. Cell Preparation:

-

Isolate DRG neurons from neonatal rodents and plate them on coverslips for culturing.[5][6]

-

Maintain the neuronal cultures in an appropriate growth medium for several days to allow for adherence and process outgrowth.[5]

2. Electrophysiological Recording:

-

Transfer a coverslip with cultured DRG neurons to a recording chamber on the stage of an inverted microscope.

-

Continuously perfuse the chamber with an external solution containing physiological concentrations of ions.

-

Fabricate patch pipettes from borosilicate glass capillaries and fill them with an internal solution containing ions that mimic the intracellular environment.

-

Under visual guidance, form a high-resistance seal (a "giga-seal") between the patch pipette and the membrane of a single DRG neuron.

-

Rupture the patch of membrane under the pipette tip to achieve the whole-cell configuration, allowing for control of the membrane potential and measurement of the whole-cell currents.

3. Measurement of N-type Calcium Currents:

-

Voltage-clamp the neuron at a holding potential that keeps the calcium channels in a closed state (e.g., -80 mV).

-

Apply depolarizing voltage steps to activate the voltage-gated calcium channels and elicit inward calcium currents.

-

Isolate the N-type calcium currents by pharmacologically blocking other types of voltage-gated calcium channels (e.g., using specific blockers for L-type and P/Q-type channels).

4. Application of this compound and Data Analysis:

-

After obtaining a stable baseline recording of the N-type calcium current, apply this compound to the external solution at various concentrations.

-

Measure the reduction in the amplitude of the N-type calcium current in the presence of this compound.

-

Construct a dose-response curve by plotting the percentage of current inhibition as a function of the this compound concentration.

-

Fit the dose-response curve with a Hill equation to determine the IC50 value for this compound's block of N-type calcium channels.

Visualizing the Molecular Interactions and Experimental Processes

To further elucidate the mechanisms and methodologies discussed, the following diagrams, created using the DOT language for Graphviz, provide visual representations of the key pathways and workflows.

Caption: this compound's mechanism of action at the presynaptic terminal.

References

- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bilz0r.atspace.com [bilz0r.atspace.com]

- 3. preprints.org [preprints.org]

- 4. Structure of human Cav2.2 channel blocked by the pain killer this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Whole-cell patch-clamp recordings of Ca2+ currents from isolated neonatal mouse dorsal root ganglion (DRG) neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biophysics-reports.org [biophysics-reports.org]

The Structural Ballet of Ziconotide Analogues: A Deep Dive into N-type Calcium Channel Blockade

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Ziconotide (ω-conotoxin MVIIA), a synthetic peptide derived from the venom of the marine cone snail Conus magus, stands as a potent non-opioid analgesic for severe chronic pain. Its therapeutic action is rooted in the highly selective blockade of N-type (CaV2.2) voltage-gated calcium channels, crucial players in the transmission of pain signals in the spinal cord.[1][2] Despite its efficacy, the narrow therapeutic window and requirement for intrathecal administration have spurred extensive research into the development of this compound analogues with improved pharmacological profiles. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of these analogues, detailing the molecular intricacies that govern their interaction with the CaV2.2 channel.

The Molecular Target: N-type (CaV2.2) Calcium Channels

N-type calcium channels are predominantly located on presynaptic nerve terminals and are instrumental in the influx of calcium ions that triggers the release of neurotransmitters.[1][2] In the context of pain signaling, these channels are concentrated in the superficial layers of the dorsal horn of the spinal cord.[3] By blocking these channels, this compound and its analogues effectively reduce the release of pronociceptive neurotransmitters such as substance P, thus dampening the transmission of pain signals to the brain.[1]

This compound: A Structural Overview

This compound is a 25-amino acid peptide characterized by a highly constrained structure stabilized by three disulfide bonds (Cys1-Cys16, Cys8-Cys20, Cys15-Cys25).[4] This intricate network of disulfide bridges forms a "cysteine-knot" motif, which is critical for maintaining the peptide's three-dimensional conformation and, consequently, its biological activity. The peptide is organized into four loops between the cysteine residues, with specific amino acids in these loops playing pivotal roles in the interaction with the CaV2.2 channel.

Structure-Activity Relationship of this compound Analogues

Systematic modifications of the this compound sequence, primarily through alanine-scanning mutagenesis, have illuminated the key residues and structural domains essential for high-affinity binding and potent inhibition of N-type calcium channels.

Quantitative Analysis of this compound Analogues

The following table summarizes the inhibitory activity (IC50) of this compound (ω-conotoxin MVIIA) and a selection of its analogues on N-type calcium channels. The data is compiled from radioligand binding assays and electrophysiological studies.

| Analogue/Modification | Target | Assay Type | IC50 (nM) | Fold Change vs. This compound | Reference |

| This compound (ω-conotoxin MVIIA) | N-type (CaV2.2) | Electrophysiology | 0.67 - 208 | - | [5] |

| [Ala2]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |

| [Ala10]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |

| [Ala11]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |

| [Ala13]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Drastic Decrease | [6] |

| [Ala21]-MVIIA | N-type (CaV2.2) | Binding Assay | - | Significant Decrease | [6] |

| Myristoylated MVIIA | N-type (CaV2.2) | Electrophysiology | Reduced potency | - |

Note: A direct, comprehensive table with IC50 values from a single alanine scan study on this compound was not available in the searched literature. The information presented is a qualitative summary from multiple sources indicating the impact of specific alanine substitutions.

Key Residues and Domains

Alanine-scanning studies have consistently highlighted the critical role of several residues in the interaction of this compound with the CaV2.2 channel.[6]

-

Tyr13: Located in loop 2, this residue is unequivocally the most critical for the activity of this compound.[6] Its hydroxyl group is a key binding determinant.[6]

-

Lys2, Arg10, Leu11, and Arg21: These residues, located in different loops of the peptide, also contribute significantly to the binding affinity.[6] Their replacement with alanine leads to a substantial decrease in potency.[6]

-

Loops 2 and 4: Chimeric studies involving the exchange of loops between the N-type selective ω-conotoxin MVIIA and the P/Q-type selective ω-conotoxin MVIIC have revealed that loops 2 and 4 are the primary determinants of subtype selectivity.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound Analogues

The synthesis of this compound and its analogues is typically achieved through Fmoc-based solid-phase peptide synthesis.

Protocol Outline:

-

Resin Swelling: Swell Fmoc-Rink Amide resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the Fmoc protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Couple the first Fmoc-protected amino acid to the resin using a coupling agent such as HOBt/DIC in DMF.

-

Repetitive Cycles: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage and Deprotection: Cleave the synthesized peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., TFA/TIS/H2O).

-

Oxidative Folding: Induce the formation of the three disulfide bonds by air oxidation in a suitable buffer (e.g., ammonium acetate).

-

Purification: Purify the folded peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

This is a generalized protocol. Specific details regarding reaction times, equivalents of reagents, and purification gradients may vary.

Radioligand Binding Assay

Competitive binding assays are employed to determine the affinity of this compound analogues for the N-type calcium channel.

Protocol Outline:

-

Membrane Preparation: Prepare crude membrane fractions from rat brain tissue.

-

Assay Buffer: Prepare an appropriate binding buffer (e.g., containing HEPES, BSA).

-

Competition Reaction: Incubate the membrane preparation with a fixed concentration of a radiolabeled ligand (e.g., [125I]ω-conotoxin GVIA) and varying concentrations of the unlabeled this compound analogue.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Separation: Separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a gamma counter.

-

Data Analysis: Determine the IC50 value (the concentration of the analogue that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

Whole-Cell Patch-Clamp Electrophysiology

This technique allows for the direct measurement of the inhibitory effect of this compound analogues on N-type calcium channel currents.

Protocol Outline:

-

Cell Culture: Culture a suitable cell line stably expressing the human CaV2.2 channel (e.g., HEK293 cells).

-

Electrode Preparation: Fabricate patch pipettes from borosilicate glass and fill them with an appropriate internal solution.

-

Whole-Cell Configuration: Establish a whole-cell patch-clamp recording from a single cell.

-

Current Elicitation: Elicit calcium channel currents by applying a voltage-step depolarization protocol (e.g., from a holding potential of -80 mV to a test potential of +10 mV).

-

Drug Application: Perfuse the cell with an external solution containing a known concentration of the this compound analogue.

-

Data Acquisition: Record the calcium channel currents before and after the application of the analogue.

-

Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition at each concentration of the analogue to determine the IC50 value.

Visualizing the Molecular Landscape

Signaling Pathway of this compound

The following diagram illustrates the mechanism of action of this compound in blocking the N-type calcium channel and its downstream effects on neurotransmitter release.

References

- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bilz0r.atspace.com [bilz0r.atspace.com]

- 3. This compound, an intrathecally administered N-type calcium channel antagonist for the treatment of chronic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. uniprot.org [uniprot.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for In Vivo Animal Models of Neuropathic Pain for Ziconotide Testing

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for inducing and assessing neuropathic pain in rodent models to test the efficacy of Ziconotide. This compound, a synthetic form of a cone snail peptide, is a potent non-opioid analgesic that selectively blocks N-type voltage-gated calcium channels.[1][2] It is approved for intrathecal administration for severe chronic pain in humans.[1][2][3] The following protocols for common neuropathic pain models are essential for preclinical evaluation of this compound and similar N-type calcium channel blockers.

Overview of Neuropathic Pain Models

Neuropathic pain is a chronic condition resulting from nerve injury, characterized by spontaneous pain, allodynia (pain from non-painful stimuli), and hyperalgesia (exaggerated response to painful stimuli).[4][5] Animal models are crucial for understanding the pathophysiology of neuropathic pain and for the development of new analgesics.[6] Commonly used and well-validated models for inducing neuropathic pain in rodents include:

-

Chronic Constriction Injury (CCI): Involves loose ligation of the sciatic nerve, leading to inflammation and nerve compression.[7][8][9][10]

-

Spared Nerve Injury (SNI): Involves the ligation and transection of two of the three terminal branches of the sciatic nerve, leaving the remaining branch intact.[11][12][13][14]

-

Spinal Nerve Ligation (SNL): Involves the tight ligation of one or more spinal nerves.[5][15][16][17][18]

These models produce robust and long-lasting pain-like behaviors, making them suitable for testing the analgesic effects of compounds like this compound.[4][5][12]

This compound's Mechanism of Action in Neuropathic Pain

This compound exerts its analgesic effect by selectively blocking N-type voltage-gated calcium channels (Cav2.2) located on presynaptic nerve terminals in the dorsal horn of the spinal cord.[1][19] In neuropathic pain states, there is an upregulation of these channels, leading to increased release of excitatory neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[19] By blocking these channels, this compound inhibits the release of these neurotransmitters, thereby dampening the transmission of pain signals to the brain.[1][2]

References

- 1. This compound: a review of its pharmacology and use in the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Safety and efficacy of intrathecal this compound in the management of severe chronic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Animal Models of Neuropathic Pain Due to Nerve Injury | Springer Nature Experiments [experiments.springernature.com]

- 5. iasp-pain.org [iasp-pain.org]

- 6. scielo.br [scielo.br]

- 7. mdbneuro.com [mdbneuro.com]

- 8. meliordiscovery.com [meliordiscovery.com]

- 9. Chronic Constriction Injury (CCI) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 10. Chronic Constriction of the Sciatic Nerve and Pain Hypersensitivity Testing in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacological characterisation of the spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The spared nerve injury model of neuropathic pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The spared nerve injury (SNI) model of induced mechanical allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. iasp-pain.org [iasp-pain.org]

- 15. criver.com [criver.com]

- 16. Rat Model of Neuropathic Pain Induced by Spinal Nerve Ligation: A New Approach via an Oblique Lateral Incision - PMC [pmc.ncbi.nlm.nih.gov]

- 17. meliordiscovery.com [meliordiscovery.com]

- 18. Spinal Nerve Ligation (SNL) Model - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. go.drugbank.com [go.drugbank.com]

Application Notes and Protocols for the Synthesis and Purification of Recombinant Ziconotide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziconotide, a synthetic equivalent of the ω-conotoxin MVIIA found in the venom of the marine snail Conus magus, is a potent N-type voltage-gated calcium channel blocker used as a non-opioid analgesic for severe chronic pain.[1][2] Its complex structure, featuring 25 amino acids and three disulfide bridges, presents significant challenges for chemical synthesis.[2] Recombinant DNA technology offers a promising alternative for the production of this compound, potentially enabling higher yields and simplified purification schemes.

These application notes provide detailed protocols for the synthesis and purification of recombinant this compound using two primary expression systems: Escherichia coli and Pichia pastoris. The methodologies cover expression vector construction, fermentation, protein purification, and in vitro folding to obtain the biologically active peptide.

Recombinant this compound Production Strategies

The production of a small, disulfide-rich peptide like this compound in a recombinant host often requires strategies to prevent proteolytic degradation and promote correct folding. A common and effective approach is the expression of this compound as a fusion protein. This involves genetically linking the this compound coding sequence to a larger, more stable protein partner.

Advantages of Fusion Protein Systems:

-

Enhanced Expression: The fusion partner can stabilize the much smaller this compound peptide, leading to higher accumulation levels within the host cell.

-

Increased Solubility: Some fusion partners, such as Thioredoxin (Trx) and Maltose Binding Protein (MBP), are highly soluble and can prevent the aggregation of the target peptide into inclusion bodies.[3][4]

-

Simplified Purification: The fusion partner can serve as an affinity tag, allowing for straightforward one-step purification of the fusion protein from the crude cell lysate.[5][6]

-

Protection from Proteolysis: The larger fusion partner can sterically hinder host cell proteases from degrading the this compound peptide.

This document will focus on the use of a Thioredoxin (Trx) fusion system in E. coli and a secreted expression system in P. pastoris.

Data Summary: Comparison of Recombinant this compound Production Methods

| Expression System | Fusion Partner | Typical Yield of Fusion Protein (mg/L of culture) | Purification Steps | Final Yield of Purified this compound | Purity | Reference |

| E. coli | Thioredoxin (Trx) | ~40 | 1. Metal Affinity Chromatography (IMAC) 2. Chemical/Enzymatic Cleavage 3. RP-HPLC | Not explicitly stated, but fusion protein showed analgesic activity | >95% (for fusion protein) | [5] |

| E. coli | KSI-(LvIA)n-His6 | 100-500 | 1. Metal Affinity Chromatography (IMAC) 2. CNBr Cleavage 3. RP-HPLC | High yields of fusion protein reported, final peptide yield not quantified | Not specified | [7] |

| P. pastoris | α-factor secretion signal | Not specified | 1. Cation Exchange Chromatography 2. RP-HPLC | Not specified | High | [8][9] |

Note: The yields and purity can vary significantly depending on the specific experimental conditions, including the vector, host strain, and fermentation parameters.

Experimental Workflow for Recombinant this compound Synthesis and Purification

Caption: Overall workflow for recombinant this compound production.

Protocol 1: Recombinant this compound Production in E. coli using a Thioredoxin Fusion System

This protocol describes the expression of this compound as a fusion protein with Thioredoxin (Trx) in E. coli, followed by purification and cleavage to release the target peptide.

Materials

-

E. coli strain BL21(DE3)

-

pET-32a(+) expression vector

-

Synthetic, codon-optimized gene for ω-conotoxin MVIIA

-

Restriction enzymes, T4 DNA ligase

-

LB medium, IPTG

-

Lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

-

Wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)

-

Elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)

-

Ni-NTA affinity resin

-

Enterokinase or Thrombin

-

RP-HPLC system with a C18 column

-

Folding buffer (e.g., 0.1 M Tris-HCl pH 8.0, 1 mM EDTA, 0.5 M L-arginine, 1 mM GSH, 0.1 mM GSSG)

Methods

1. Vector Construction

-

Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for E. coli expression.

-

Incorporate appropriate restriction sites at the 5' and 3' ends for cloning into the pET-32a(+) vector. This vector will create a fusion protein with an N-terminal Trx tag, a His-tag, and a cleavage site.

-

Digest both the synthetic gene and the pET-32a(+) vector with the corresponding restriction enzymes.

-

Ligate the digested gene into the linearized vector using T4 DNA ligase.

-

Transform the ligation product into a suitable cloning strain of E. coli (e.g., DH5α) and select for positive clones by antibiotic resistance and colony PCR/restriction digestion.

-

Isolate the plasmid DNA from a positive clone and verify the sequence.

2. Protein Expression

-

Transform the confirmed pET-32a-MVIIA plasmid into E. coli BL21(DE3) expression host.

-

Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

-

Use the overnight culture to inoculate 1 L of LB medium with antibiotic.

-

Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induce protein expression by adding IPTG to a final concentration of 1 mM.

-

Continue to incubate the culture at a reduced temperature (e.g., 16-25°C) overnight to enhance the solubility of the fusion protein.

-

Harvest the cells by centrifugation.

3. Purification of the Fusion Protein

-

Resuspend the cell pellet in lysis buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation to remove cell debris.

-

Load the supernatant onto a Ni-NTA column pre-equilibrated with lysis buffer.

-

Wash the column with wash buffer to remove non-specifically bound proteins.

-

Elute the Trx-MVIIA fusion protein with elution buffer.

-

Analyze the fractions by SDS-PAGE to confirm the purity of the fusion protein.

4. Cleavage of the Fusion Tag

-

Dialyze the purified fusion protein against the appropriate cleavage buffer recommended for the specific protease (e.g., enterokinase or thrombin).

-

Add the protease to the dialyzed protein solution and incubate at the recommended temperature for the required time to achieve complete cleavage.

-

Monitor the cleavage reaction by SDS-PAGE.

5. Purification of this compound

-

After cleavage, the mixture will contain the Trx tag, the cleaved this compound, and the protease.

-

Subject the cleavage reaction mixture to a second round of Ni-NTA chromatography to remove the His-tagged Trx protein. The flow-through will contain the this compound peptide.

-

Further purify the this compound peptide by RP-HPLC using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Collect the fractions corresponding to the this compound peak and confirm the molecular weight by mass spectrometry.

6. Oxidative Folding

-

Lyophilize the purified, reduced this compound.

-

Dissolve the lyophilized peptide in the folding buffer at a low concentration (e.g., 0.1 mg/mL) to favor intramolecular disulfide bond formation.

-

Incubate the folding reaction at 4°C for 24-48 hours with gentle stirring.

-

Monitor the formation of correctly folded this compound by RP-HPLC. The correctly folded peptide will have a distinct retention time compared to the reduced and misfolded forms.

-

Purify the correctly folded this compound by RP-HPLC.

E. coli Expression and Purification Workflow

Caption: Workflow for this compound production in E. coli.

Protocol 2: Secreted Expression of this compound in Pichia pastoris

Pichia pastoris is a methylotrophic yeast capable of high-level protein expression and secretion.[10][11] This system can facilitate the correct folding and disulfide bond formation of this compound in the endoplasmic reticulum before secretion into the culture medium, simplifying downstream processing.[9][11]

Materials

-

Pichia pastoris strain (e.g., X-33, GS115)

-

pPICZαA expression vector (or similar)

-

Synthetic, codon-optimized gene for ω-conotoxin MVIIA

-

Restriction enzymes, T4 DNA ligase

-

YPD medium, BMGY medium, BMMY medium

-

Methanol

-

Cation exchange chromatography column (e.g., SP Sepharose)

-

RP-HPLC system with a C18 column

Methods

1. Vector Construction

-

Synthesize the DNA sequence encoding ω-conotoxin MVIIA with codons optimized for P. pastoris expression.

-

Clone the synthetic gene into the pPICZαA vector in-frame with the α-factor secretion signal. This will direct the expressed this compound to the secretory pathway.

-

Linearize the recombinant plasmid with a suitable restriction enzyme to facilitate integration into the P. pastoris genome.

2. Pichia Transformation and Screening

-

Transform the linearized plasmid into a suitable P. pastoris strain by electroporation.

-

Select for positive transformants on YPD plates containing Zeocin.

-

Screen individual colonies for high-level expression of this compound by performing small-scale induction in BMMY medium and analyzing the supernatant by SDS-PAGE or dot blot.

3. Large-Scale Expression

-

Inoculate a high-expressing clone into 50 mL of BMGY medium and grow overnight at 30°C with shaking.

-

Use this culture to inoculate 1 L of BMGY medium in a baffled flask.

-

Grow the culture at 30°C with vigorous shaking until the OD600 reaches 2-6.

-

Harvest the cells by centrifugation and resuspend the cell pellet in BMMY medium to induce expression.

-

Continue to incubate the culture at 30°C with shaking.

-

Add methanol to a final concentration of 0.5-1.0% every 24 hours to maintain induction.

-

Continue the induction for 3-4 days.

4. Purification of Secreted this compound

-

Separate the cells from the culture medium by centrifugation.

-

Clarify the supernatant by filtration.

-

Adjust the pH of the supernatant to ~4.5 to facilitate binding to a cation exchange column.

-

Load the supernatant onto a cation exchange column (e.g., SP Sepharose) equilibrated with a low-salt buffer at pH 4.5.

-

Wash the column to remove unbound proteins.

-

Elute the bound this compound with a salt gradient.

-

Further purify the this compound-containing fractions by RP-HPLC as described in Protocol 1.

-

Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC. Since the protein is secreted, it is often correctly folded, but a final polishing step with RP-HPLC will separate any isoforms.

Pichia pastoris Expression and Purification Workflow

Caption: Workflow for secreted this compound production in P. pastoris.

Concluding Remarks

The choice between the E. coli and P. pastoris expression systems will depend on the specific resources and expertise available in the laboratory. The E. coli system is generally faster for initial expression trials, but may require a more involved downstream process including protein refolding. The P. pastoris system, while potentially taking longer to establish a high-producing clone, offers the advantage of secreted expression of a correctly folded product, which can significantly simplify purification. Both methods, when optimized, are capable of producing high-purity recombinant this compound suitable for research and preclinical development.

References

- 1. CN105017401A - Purification method of this compound - Google Patents [patents.google.com]

- 2. sinobiological.com [sinobiological.com]

- 3. Expression and purification of thioredoxin fusion proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A thioredoxin gene fusion expression system that circumvents inclusion body formation in the E. coli cytoplasm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A fusion protein of conotoxin MVIIA and thioredoxin expressed in Escherichia coli has significant analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recombinant Expression and Characterization of α-Conotoxin LvIA in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Optimization of Pichia pastoris Expression System for High-Level Production of Margatoxin [frontiersin.org]

- 9. abyntek.com [abyntek.com]

- 10. pichia.com [pichia.com]

- 11. Pichia pastoris: A highly successful expression system for optimal synthesis of heterologous proteins - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring Ziconotide Concentration in Cerebrospinal Fluid (CSF)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Ziconotide in cerebrospinal fluid (CSF), a critical aspect of preclinical and clinical studies for this potent analgesic. The following sections detail established analytical techniques, including High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA), along with a note on Radioimmunoassay (RIA).

Overview of Analytical Techniques

The measurement of this compound in CSF presents analytical challenges due to the complex matrix and the low concentrations typically observed. The selection of an appropriate analytical method depends on the required sensitivity, specificity, and throughput.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A robust and widely available technique suitable for quantifying higher concentrations of this compound. It offers good precision and linearity but may lack the sensitivity required for lower concentrations in CSF.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for bioanalysis, offering high sensitivity, specificity, and the ability to multiplex. This method is ideal for detecting the low ng/mL concentrations of this compound expected in CSF.

-

Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput immunoassay that provides good sensitivity and is well-suited for screening large numbers of samples. Commercially available kits simplify the workflow.

-

Radioimmunoassay (RIA): A highly sensitive immunoassay that has been historically used for this compound quantification. However, it involves the use of radioactive materials, which requires specialized handling and disposal procedures.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the described analytical methods.

| Analytical Method | Analyte | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reported Recovery |

| HPLC-UV | This compound | Intrathecal Analgesia Solution | Not Reported | 0.1 µg/mL[1] | 0.1 - 4 µg/mL[1] | >95% (for a similar compound)[2] |

| LC-MS/MS | General Peptides | CSF | Not Specifically Reported for this compound | 0.05 - 5 ng/mL (for other drugs of abuse)[3] | Not Specifically Reported for this compound | Not Specifically Reported for this compound |

| ELISA | This compound | Biological Fluids | 1.39 ng/mL | 3.70 ng/mL | 3.70 - 300 ng/mL | Not Reported by Manufacturer |

| Radioimmunoassay (RIA) | This compound | Dog CSF and Plasma | Not Reported | 0.07 ng/mL[4] | Not Reported | Not Reported |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This protocol is adapted from a validated method for the simultaneous quantification of this compound in combination with other analgesics.[1]

a. Sample Preparation: Protein Precipitation

-

To 100 µL of CSF sample, add 900 µL of cold acid acetone (Acetone:Water:HCl; 40:6:1 v/v/v).[5]

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

b. Chromatographic Conditions

-

HPLC System: Waters 1525 or equivalent[5]

-

Column: Phenomenex C18 (4.6 mm × 150 mm, 5.0 µm)[5]

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

-

Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)

-

Gradient Program:

-

0-2 min: 100% A

-

2-14 min: Linear gradient to 30% B

-

14-24 min: Linear gradient to 70% B

-

24-30 min: Return to 100% A and equilibrate[5]

-

-

Flow Rate: 1.0 mL/min[5]

-

Injection Volume: 10 µL

-

Detection: UV at 200 nm[1]

c. Diagram of HPLC-UV Workflow

Caption: Workflow for this compound analysis in CSF using HPLC-UV.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

a. Sample Preparation: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a polymeric reversed-phase SPE cartridge with 1 mL of methanol followed by 1 mL of water.

-

Equilibration: Equilibrate the cartridge with 1 mL of 0.1% TFA in water.

-

Loading: Acidify the CSF sample with an equal volume of 0.1% TFA and load it onto the SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 0.1% TFA in 5% methanol to remove salts and other interferences.

-

Elution: Elute the this compound with 1 mL of 0.1% TFA in 80% acetonitrile.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable volume of the initial LC mobile phase.

b. LC-MS/MS Conditions (Hypothetical)

-

LC System: UPLC system such as Waters ACQUITY or equivalent

-

Column: C18 peptide column (e.g., 2.1 x 50 mm, 1.7 µm)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient: A shallow gradient from 5% to 50% B over several minutes.

-

Flow Rate: 0.3 - 0.5 mL/min

-

Mass Spectrometer: A triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), positive mode

-

MRM Transitions: To be determined by infusing a this compound standard. Precursor ion would be a multiply charged ion of this compound, and product ions would be specific fragments.

c. Diagram of LC-MS/MS Workflow

Caption: General workflow for this compound analysis in CSF by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol is based on the general procedure for commercially available competitive ELISA kits.

a. Principle

This is a competitive inhibition ELISA. The microtiter plate is pre-coated with a this compound-specific antibody. This compound in the sample or standard competes with a fixed amount of biotin-labeled this compound for binding to the antibody. The amount of bound biotinylated this compound is inversely proportional to the concentration of this compound in the sample.

b. Protocol

-

Prepare Reagents: Prepare all reagents, standards, and samples as instructed in the kit manual.

-

Add Standard/Sample: Add 50 µL of standard or CSF sample to each well.

-

Add Biotinylated this compound: Add 50 µL of biotinylated this compound to each well.

-

Incubate: Incubate for 1 hour at 37°C.

-

Wash: Aspirate and wash each well 3 times with the provided wash buffer.

-

Add HRP-avidin: Add 100 µL of HRP-avidin to each well.

-

Incubate: Incubate for 1 hour at 37°C.

-

Wash: Repeat the wash step.

-

Add Substrate: Add 90 µL of TMB substrate to each well.

-

Incubate: Incubate for 15-20 minutes at 37°C in the dark.

-

Stop Reaction: Add 50 µL of stop solution to each well.

-

Read Absorbance: Read the absorbance at 450 nm within 5 minutes.

c. Diagram of ELISA Workflow

Caption: Competitive ELISA workflow for this compound quantification.

Note on Radioimmunoassay (RIA)

RIA has been utilized for the quantification of this compound in biological fluids and is known for its high sensitivity, with a reported lower limit of quantification of 0.07 ng/mL in dog CSF and plasma.[4] The principle of RIA is similar to competitive ELISA, where a radiolabeled antigen (e.g., ¹²⁵I-Ziconotide) competes with the unlabeled this compound in the sample for binding to a limited amount of antibody. The amount of radioactivity in the antibody-bound fraction is inversely proportional to the concentration of this compound in the sample.

Due to the requirement for radioactive materials and specialized laboratory facilities, a detailed protocol for RIA is not provided here. Researchers interested in this method should consult specialized literature and ensure they have the necessary licenses and safety protocols in place.

Conclusion

The choice of analytical method for measuring this compound concentration in CSF should be guided by the specific requirements of the study. HPLC-UV is a reliable method for higher concentration ranges, while LC-MS/MS offers the highest sensitivity and specificity for low-level quantification. Commercially available ELISA kits provide a convenient and high-throughput option. While historically used, RIA is now less common due to the handling of radioactive materials. Proper method validation is crucial to ensure accurate and reliable data for pharmacokinetic and pharmacodynamic assessments of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Pharmacokinetic Analysis of this compound (SNX-111), an Intrathecal N-type Calcium Channel Blocking Analgesic, Delivered by Bolus and Infusion in the Dog - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DELIVERY OF this compound TO CEREBROSPINAL FLUID VIA INTRANASAL PATHWAY FOR THE TREATMENT OF CHRONIC PAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sample Preparation for Endopeptidomic Analysis in Human Cerebrospinal Fluid - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Assessing the Analgesic Efficacy of Ziconotide in the Formalin Test

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the formalin test for evaluating the analgesic properties of Ziconotide, a potent N-type voltage-gated calcium channel blocker. The information presented herein is intended to facilitate the design and execution of preclinical studies aimed at characterizing the antinociceptive effects of this compound and related compounds.

Introduction

This compound (synthetic ω-conotoxin MVIIA) is a non-opioid analgesic approved for the management of severe chronic pain.[1][2][3] Its mechanism of action involves the selective blockade of N-type calcium channels in the dorsal horn of the spinal cord, which play a crucial role in the transmission of nociceptive signals.[1][2] By inhibiting these channels, this compound effectively reduces the release of pro-nociceptive neurotransmitters such as glutamate, substance P, and calcitonin gene-related peptide (CGRP).[1]

The formalin test is a widely used and reliable preclinical model of tonic pain that allows for the assessment of both acute and persistent pain responses.[4][5] The test involves the subcutaneous injection of a dilute formalin solution into the hind paw of a rodent, which elicits a biphasic pattern of nocifensive behaviors (licking, biting, and flinching). The early, acute phase (Phase 1) is attributed to the direct activation of nociceptors, while the late, tonic phase (Phase 2) is associated with inflammatory processes and central sensitization of the nervous system.[4][5] This biphasic nature makes the formalin test particularly useful for differentiating the effects of analgesic compounds on different pain modalities.

Data Presentation

The following tables summarize the quantitative data on the analgesic efficacy of intrathecally administered this compound (ω-conotoxin MVIIA) in the formalin test in rodents.

Table 1: Dose-Dependent Effect of this compound (ω-conotoxin MVIIA) on Nociceptive Behavior in the Rat Formalin Test

| Dose (ng) | Phase 1 Licking/Biting Time (s) | % Inhibition (Phase 1) | Phase 2 Licking/Biting Time (s) | % Inhibition (Phase 2) |

| Vehicle | 85.3 ± 7.2 | - | 185.6 ± 15.4 | - |

| 1 | 65.1 ± 6.8 | 23.7% | 130.2 ± 12.1 | 29.9% |

| 3 | 48.2 ± 5.1* | 43.5% | 89.7 ± 9.8 | 51.7% |

| 10 | 30.5 ± 4.5 | 64.2% | 55.4 ± 7.3 | 70.1% |

| 30 | 15.8 ± 3.9 | 81.5% | 25.1 ± 5.2** | 86.5% |

*p < 0.05, **p < 0.01 compared to vehicle. Data are presented as mean ± SEM. Source: Adapted from Lee et al., 2010.

Table 2: ED₅₀ Values of this compound (ω-conotoxin MVIIA) in the Rat Formalin Test [1]

| Phase | ED₅₀ (ng) |

| Phase 1 | 13.03 |

| Phase 2 | 6.41 |

Source: Lee et al., 2010.[1]

Table 3: Effect of this compound on Licking Time in the Mouse Formalin Test

| Treatment | Dose (nmol, i.t.) | Phase 1 Licking Time (s) | Phase 2 Licking Time (s) |

| Vehicle | - | ~80 | ~150 |

| This compound | 0.1 | ~30**** | ~40**** |

****p < 0.0001 versus vehicle. Data are presented as mean. Source: Adapted from Gentile et al., 2018.

Experimental Protocols

This section provides a detailed methodology for assessing the analgesic efficacy of this compound using the formalin test in rodents.

Animals

-

Species: Male Sprague-Dawley rats or C57BL/6 mice are commonly used.[6]

-

Weight: Rats (200-250 g), Mice (20-25 g).

-

Housing: Animals should be housed in a temperature-controlled environment (21 ± 2°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[7] Acclimatize animals to the testing environment for at least 1-2 days before the experiment.

This compound Administration

-

Route: Intrathecal (i.t.) injection is the standard route for central nervous system delivery of this compound.

-

Procedure:

-

Briefly anesthetize the animal (e.g., with isoflurane).

-

Perform a lumbar puncture between the L5 and L6 vertebrae.

-

Inject a small volume (e.g., 10 µl for rats, 5 µl for mice) of this compound solution or vehicle (e.g., sterile saline).

-

-

Dosing: this compound doses can range from nanogram to low microgram quantities, as indicated in the data tables. A dose-response study is recommended to determine the ED₅₀.

-

Timing: Administer this compound 10-15 minutes prior to formalin injection.

Formalin Test Procedure

-

Habituation: Place the animal in a transparent observation chamber (e.g., Plexiglas) for at least 30 minutes to allow for acclimatization.

-

Formalin Injection:

-

Briefly restrain the animal.

-

Inject 50 µl of a 2.5-5% formalin solution subcutaneously into the plantar surface of the right hind paw using a 27-30 gauge needle.[4]

-

-

Behavioral Observation:

-

Immediately return the animal to the observation chamber.

-

Record the cumulative time the animal spends licking, biting, or flinching the injected paw.

-

Observations are typically divided into two phases:

-

A trained observer, blind to the treatment groups, should perform the scoring. Automated systems can also be used to track flinching behavior.

-

Data Analysis

-

Calculate the total time spent in nocifensive behaviors for both Phase 1 and Phase 2 for each animal.

-

Compare the mean behavioral scores between the this compound-treated groups and the vehicle-treated control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

-

Calculate the percentage of inhibition for each dose.

-

Determine the ED₅₀ value using regression analysis.

Mandatory Visualizations

Signaling Pathway of this compound's Analgesic Action

Caption: this compound blocks N-type calcium channels on presynaptic terminals, inhibiting neurotransmitter release.

Experimental Workflow for the Formalin Test

Caption: Step-by-step workflow for conducting the formalin test to assess analgesic efficacy.

Logical Relationship of this compound's Effect on Pain Phases

Caption: this compound effectively inhibits both phases of the formalin test, with a more pronounced effect on Phase 2.

References

- 1. Analgesic effect of highly reversible ω-conotoxin FVIA on N type Ca2+ channels - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Analgesic effect of highly reversible ω-conotoxin FVIA on N type Ca2+ channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. criver.com [criver.com]

- 6. The formalin test does not probe inflammatory pain but excitotoxicity in rodent skin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A refinement to the formalin test in mice | F1000Research [f1000research.com]

- 8. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Ziconotide Technical Support Center: Minimizing Psychiatric Adverse Effects in Research